molecular formula C10H16N2(C4H5O6)2<br>C10H14N2 . 2C4H6O6<br>C18H26N2O12 B8815873 Nicotine ditartrate

Nicotine ditartrate

Cat. No.: B8815873
M. Wt: 462.4 g/mol
InChI Key: RFEJUZJILGIRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotine ditartrate is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. It is a potent agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central and peripheral nervous systems. This compound is often used in scientific research and pharmaceutical applications due to its well-defined chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine ditartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol or water, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystalline this compound is then filtered, washed, and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Nicotine ditartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nicotine ditartrate has a wide range of applications in scientific research:

Mechanism of Action

Nicotine ditartrate exerts its effects by binding to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. Upon binding, nicotine stimulates these receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium. This results in the depolarization of neurons and the release of neurotransmitters like dopamine, which contributes to the stimulant and addictive properties of nicotine .

Comparison with Similar Compounds

Comparison: Nicotine ditartrate is unique in its high solubility and stability, making it suitable for various pharmaceutical formulations. Compared to nicotine polacrilex, this compound provides a more controlled release of nicotine, which is beneficial in therapeutic applications. Nicotine N-oxide and dihydronicotine, while structurally related, exhibit different pharmacokinetics and pharmacodynamics, highlighting the distinct properties of this compound .

Properties

Molecular Formula

C10H16N2(C4H5O6)2
C10H14N2 . 2C4H6O6
C18H26N2O12

Molecular Weight

462.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

RFEJUZJILGIRHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Color/Form

White plates

melting_point

89 °C
90 °C

physical_description

Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
White solid;  [ICSC] White powder;  [Sigma-Aldrich MSDS]
WHITE FLAKES.

solubility

Sol in ether /Dihydrate/
All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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